2-Methyl-5-phenylfuran-3-carbonitrile
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Overview
Description
2-Methyl-5-phenylfuran-3-carbonitrile is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol1. It is used for research purposes1.
Synthesis Analysis
While specific synthesis methods for 2-Methyl-5-phenylfuran-3-carbonitrile are not readily available, furan platform chemicals can be synthesized from biomass2. The process involves the use of furfural and 5-hydroxy-methylfurfural, which are directly available from biomass2. However, the transition from lab-scale to large-scale manufacture can present challenges2.
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylfuran-3-carbonitrile is not explicitly mentioned in the search results. However, the compound’s molecular formula is C12H9NO1, which provides some insight into its structure.Chemical Reactions Analysis
Specific chemical reactions involving 2-Methyl-5-phenylfuran-3-carbonitrile are not detailed in the search results. However, furan platform chemicals, which this compound is a part of, have a wide range of potential reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-phenylfuran-3-carbonitrile are not explicitly stated in the search results. However, it is known that the compound has a molecular weight of 183.21 g/mol1.Scientific Research Applications
Acid-mediated Cyclization
A study by Watanuki et al. (2004) demonstrated the acid-mediated cyclization of 3-benzoyl-2-cyanobutyronitrile to 2-amino-4-methyl-5-phenylfuran-3-carbonitrile under acidic conditions. This mild approach allows for the synthesis of 2-amino-4-methyl-5-phenylfuran-3-carbonitriles with various functional groups, expanding the utility of this compound in organic synthesis (Watanuki et al., 2004).
Synthesis of Dihydrofuran Carbonitrile Derivatives
Rajni Swamy et al. (2020) synthesized two dihydrofuran carbonitrile derivatives, showing coordinated compliance of chloro-methyl and bromo-methyl exchange rules. This work highlights the structural versatility and potential for further functionalization of furan carbonitrile derivatives (Rajni Swamy et al., 2020).
Corrosion Inhibition
Verma et al. (2015) investigated 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic conditions. The study found significant inhibition efficiency, suggesting potential applications in protecting metal surfaces from corrosion (Verma et al., 2015).
Oxidative Cyclizations
Yılmaz et al. (2005) described the synthesis of 4,5-dihydrofuran-3-carbonitriles through oxidative cyclizations, illustrating the compound's utility in constructing complex heterocyclic structures (Yılmaz et al., 2005).
Adsorption Properties and Corrosion Inhibition
A study by Abdel Hameed et al. (2020) explored the corrosion inhibition and adsorption properties of heterocyclic derivatives, including pyrazole-4-carbonitrile, on steel surfaces. The compounds showed promising results in corrosion protection, highlighting their potential as corrosion inhibitors (Abdel Hameed et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for 2-Methyl-5-phenylfuran-3-carbonitrile are not mentioned, there is a general trend in the chemical industry towards using biomass as a source for creating furan platform chemicals2. This could potentially include 2-Methyl-5-phenylfuran-3-carbonitrile.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
2-methyl-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQFNQXAGPIWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409330 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylfuran-3-carbonitrile | |
CAS RN |
382167-57-9 |
Source
|
Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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